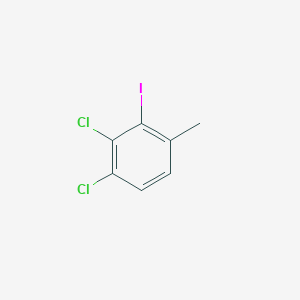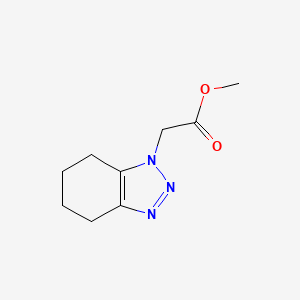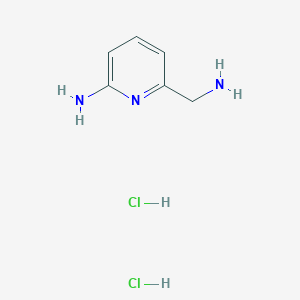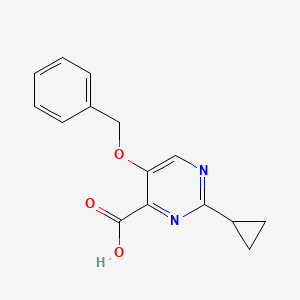
3,4-Dichloro-2-iodotoluene
描述
3,4-Dichloro-2-iodotoluene (DCIT) is an organoiodine compound that has been studied for its potential applications in various scientific fields. It is an organoiodine compound, which means it contains both iodine and carbon atoms. DCIT has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for organic transformations. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
科学研究应用
3,4-Dichloro-2-iodotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-iodo-1-methylcyclohexene, 2-iodo-1-methylcyclohexanone, and 2-iodo-1-methylcyclohexanol. It has also been used as a catalyst in organic transformations, such as the Heck reaction and the Suzuki reaction. In addition, it has been used as a reagent for organic transformations, such as the Diels-Alder reaction and the Wittig reaction.
作用机制
The mechanism of action of 3,4-Dichloro-2-iodotoluene is not fully understood. It is believed that the organoiodine compound acts as an electron-withdrawing group, which increases the electron density of the carbon atom it is attached to. This increased electron density makes the carbon atom more reactive, leading to the formation of new chemical bonds and the synthesis of other compounds.
生化和生理效应
The biochemical and physiological effects of 3,4-Dichloro-2-iodotoluene are not fully understood. However, it has been shown to inhibit the growth of certain bacteria, suggesting it may have antibacterial properties. In addition, it has been shown to have some antioxidant activity, suggesting it may have potential applications in the treatment of certain diseases.
实验室实验的优点和局限性
3,4-Dichloro-2-iodotoluene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It also has a high boiling point, which makes it suitable for use in high-temperature reactions. In addition, it is a stable compound and is not easily degraded.
However, 3,4-Dichloro-2-iodotoluene also has some limitations for use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it has a strong odor, which can make it difficult to work with in enclosed spaces.
未来方向
There are several potential future directions for research involving 3,4-Dichloro-2-iodotoluene. One potential direction is to further investigate its biochemical and physiological effects, with a focus on its potential applications in the treatment of diseases. Another potential direction is to explore its potential applications as a catalyst in organic transformations. Additionally, further research could be done to develop more efficient synthesis methods for 3,4-Dichloro-2-iodotoluene. Finally, further research could be done to investigate the mechanism of action of 3,4-Dichloro-2-iodotoluene and to develop more efficient methods for its use in laboratory experiments.
属性
IUPAC Name |
1,2-dichloro-3-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLVYGEZWZGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)


![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)
![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)




![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
